2-(3-Aminophenyl)ethanol
Overview
Description
2-(3-Aminophenyl)ethanol is an organic compound with the molecular formula C8H11NO. It contains both an amino group and a hydroxyl group, making it a versatile compound in organic synthesis and various applications . The compound is known for its potential use in pharmaceuticals, agrochemicals, and as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method to synthesize 2-(3-Aminophenyl)ethanol involves the reduction of 2-(3-nitrophenyl)ethanol. This can be achieved by hydrogenation using 10% palladium on carbon as a catalyst under a hydrogen atmosphere . The reaction typically takes place in methanol at room temperature and is completed overnight.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The reduction process is often carried out under controlled pressure and temperature to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used.
Major Products Formed
Oxidation: Formation of 2-(3-nitrophenyl)ethanol.
Reduction: Formation of this compound.
Substitution: Formation of various substituted phenylethanol derivatives.
Scientific Research Applications
2-(3-Aminophenyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Aminophenyl)ethanol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can affect enzyme activity, receptor binding, and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Aminophenyl)ethanol
- 2-(2-Aminophenyl)ethanol
- 3-(3-Aminophenyl)propan-1-ol
Uniqueness
2-(3-Aminophenyl)ethanol is unique due to the position of the amino group on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in biological activity and chemical properties compared to its isomers .
Properties
IUPAC Name |
2-(3-aminophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6,10H,4-5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUKLSVGSFFSLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80565763 | |
Record name | 2-(3-Aminophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80565763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52273-77-5 | |
Record name | 2-(3-Aminophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80565763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-aminophenyl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(3-Aminophenyl)ethanol in the context of antiviral research?
A1: Researchers investigated this compound as a starting material to synthesize a series of compounds structurally similar to the antiviral drug 9-(2-phosphonomethoxyethyl)adenine (PMEA) []. The goal was to explore if replacing the adenine ring in PMEA with phenyl, 4-aminophenyl, 3-aminophenyl, or 3,5-diaminophenyl groups, using this compound as a precursor, would yield compounds with antiviral activity.
Q2: How was this compound utilized in the synthesis of potential antiviral agents?
A2: The researchers employed a multi-step synthesis process. Starting with this compound, they protected the amino group and then reacted it with diisopropyl p-toluenesulfonyloxymethanephosphonate. Subsequent deprotection and further reactions yielded 2-(3-aminophenyl)ethoxymethylphosphonic acid. This compound represents one of the final products designed to mimic structural aspects of PMEA [].
Q3: What were the results of the antiviral activity testing for the synthesized compounds?
A3: Unfortunately, despite the structural similarities to PMEA, none of the synthesized compounds, including 2-(3-aminophenyl)ethoxymethylphosphonic acid, exhibited antiviral activity against a panel of viruses including HSV-1, HSV-2, VSV, VZV, and CMV [].
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